molecular formula C12H7BrO B1267964 4-Bromodibenzofuran CAS No. 89827-45-2

4-Bromodibenzofuran

Cat. No. B1267964
Key on ui cas rn: 89827-45-2
M. Wt: 247.09 g/mol
InChI Key: DYTYBRPMNQQFFL-UHFFFAOYSA-N
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Patent
US09172047B2

Procedure details

In a 300 ml three-necked flask, 7.2 g of 4-bromodibenzofuran was dissolved in −78° C. anhydrous tetrahydrofuran (THF) under an argon atmosphere. Then, 20 ml of an n-butyl lithium-n-hexane solution (1.6 M, 1.1 eq) was added and stirred for 1 hour. 4.23 ml (1.3 eq) of trimethoxyborane (B(OMe)3) was added and stirred for 2 hours, and the temperature of the reaction system was increased to room temperature. 200 ml of 1 N hydrochloric acid was added into the reactant and stirred for 3 hours. An organic layer was separated, and solvents were distilled off. In the crude product thus obtained, hexane was added. Precipitated product was filtered to obtain 4.94 g of dibenzofuran-4-boronic acid as a white solid (yield 80%). The product was measured by FAB-MS, and dibenzofuran-4-boronic acid having a molecular weight of 212 was detected.
Name
n-butyl lithium-n-hexane
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
4.23 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
7.2 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
CCCCCC.C([Li])CCC.CO[B:14]([O:17]C)[O:15]C.Cl.CCCCCC.Br[C:27]1[C:32]2[O:33][C:34]3[CH:39]=[CH:38][CH:37]=[CH:36][C:35]=3[C:31]=2[CH:30]=[CH:29][CH:28]=1>O1CCCC1>[CH:30]1[C:31]2[C:35]3[CH:36]=[CH:37][CH:38]=[CH:39][C:34]=3[O:33][C:32]=2[C:27]([B:14]([OH:15])[OH:17])=[CH:28][CH:29]=1 |f:0.1|

Inputs

Step One
Name
n-butyl lithium-n-hexane
Quantity
20 mL
Type
reactant
Smiles
CCCCCC.C(CCC)[Li]
Step Two
Name
Quantity
4.23 mL
Type
reactant
Smiles
COB(OC)OC
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC
Step Five
Name
Quantity
7.2 g
Type
reactant
Smiles
BrC1=CC=CC2=C1OC1=C2C=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 2 hours
Duration
2 h
STIRRING
Type
STIRRING
Details
stirred for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
An organic layer was separated
DISTILLATION
Type
DISTILLATION
Details
solvents were distilled off
CUSTOM
Type
CUSTOM
Details
In the crude product thus obtained
FILTRATION
Type
FILTRATION
Details
Precipitated product was filtered

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1=CC=C(C=2OC3=C(C21)C=CC=C3)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.94 g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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